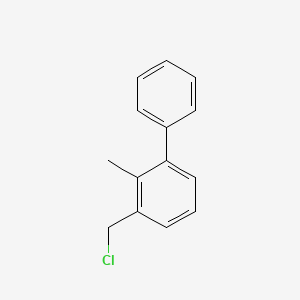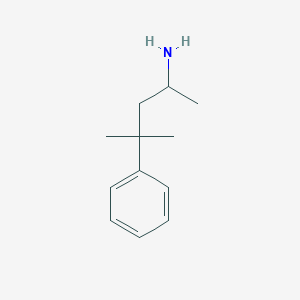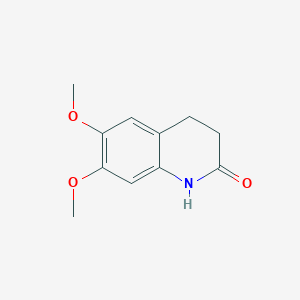
6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one
Übersicht
Beschreibung
6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- Anticonvulsant Effects : 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one derivatives display potent anticonvulsant effects in animal models of epilepsy. These compounds, particularly the sulfonamide variants, have been shown to inhibit carbonic anhydrase, a target in epilepsy treatment, and demonstrate effects superior to some existing anticonvulsant drugs (Gitto et al., 2009).
Chemical Reactions and Synthesis
- Novel Reactions with Dipolarophiles : This compound engages in reactions with various electron-deficient olefins, leading to the formation of cycloadducts. These reactions exhibit high regio- and stereoselectivity and contribute to expanding the chemical versatility of this compound (Nyerges et al., 2005).
- Stereochemical Studies : Research into the stereochemical aspects of derivatives of this compound has provided insights into their relative configurations and predominant conformations, which are critical for understanding their chemical behavior (Kóbor et al., 1994).
Photophysical Properties
- Study of Acid-Base Interactions : The photophysical properties of this compound in various solvents have been studied, revealing significant shifts in absorption and fluorescence spectra. These shifts are attributed to the formation of solvated initial molecules and protonated cationic forms, providing valuable information for applications in photochemistry (Dubouski et al., 2006).
Biological Properties
- Cytotoxicity and Antitumor Potential : Some derivatives have shown promising cytotoxicity against different cancer cell lines, including breast adenocarcinoma and hepatocellular carcinoma. Molecular docking studies have further elucidated their potential mechanisms of action in initiating apoptosis in cancer cells (Saleh et al., 2020).
- Antioxidant Activity : Certain derivatives of this compound have demonstrated potent in vitro antioxidant activities, contributing to a growing interest in their potential therapeutic applications (Fındık et al., 2012).
Enzyme Inhibition
- Selective Carbonic Anhydrase Inhibitors : Research into the derivatives of this compound has led to the identification of novel inhibitors of carbonic anhydrase isoforms, which are significant for therapeutic applications in conditions like glaucoma and epilepsy (Gitto et al., 2011).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-9-5-7-3-4-11(13)12-8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWZXGKPKYGBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536618 | |
| Record name | 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91133-47-0 | |
| Record name | 6,7-Dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)
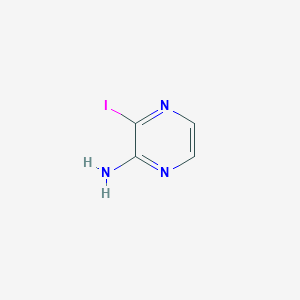

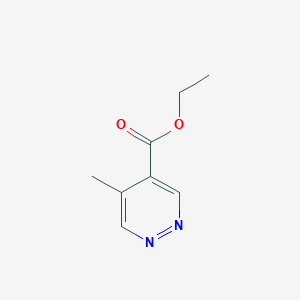
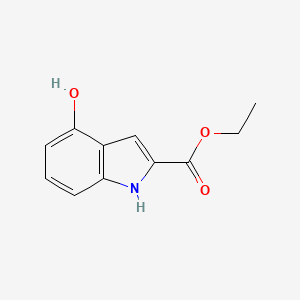

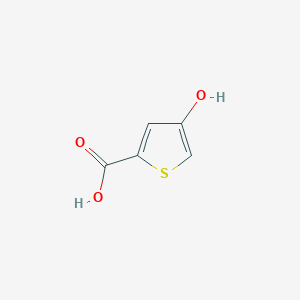

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)
![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)
